molecular formula C9H17NO2 B1330831 (2,6-Dimethyl-piperidin-1-yl)-acetic acid CAS No. 794488-74-7

(2,6-Dimethyl-piperidin-1-yl)-acetic acid

Cat. No.: B1330831
CAS No.: 794488-74-7
M. Wt: 171.24 g/mol
InChI Key: YLBXXWPPZXGSJT-UHFFFAOYSA-N
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Description

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a chemical compound characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and an acetic acid moiety attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid typically involves the reaction of 2,6-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include chloroacetic acid, 2,6-dimethylpiperidine, and a suitable base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alcohols, amines, or acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in esters, amides, or other derivatives.

Scientific Research Applications

(2,6-Dimethyl-piperidin-1-yl)-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-piperidin-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethyl-piperidin-1-yl)-propionic acid
  • (2,6-Dimethyl-piperidin-1-yl)-butyric acid
  • (2,6-Dimethyl-piperidin-1-yl)-valeric acid

Uniqueness

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety and the substitution pattern on the piperidine ring

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-4-3-5-8(2)10(7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBXXWPPZXGSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328690
Record name (2,6-Dimethyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794488-74-7
Record name (2,6-Dimethyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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